molecular formula C19H23NOS B5120785 N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide

N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B5120785
M. Wt: 313.5 g/mol
InChI Key: MGWGKFGTVBNKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide is a compound that is widely used in scientific research as a tool to study the physiological and biochemical effects of various processes. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it an ideal candidate for research purposes.

Mechanism of Action

The mechanism of action of N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide is based on its ability to bind to the transmembrane region of ion channels. This binding results in a change in the conformation of the channel, which affects its ability to transport ions across the membrane. This mechanism of action makes N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide an ideal tool for studying ion channels and their regulation.
Biochemical and Physiological Effects:
N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels, which can have a range of effects on the body. For example, inhibition of potassium channels can lead to hyperexcitability of neurons, while inhibition of calcium channels can affect muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide in lab experiments is its specificity for ion channels. This compound has been found to have a high affinity for certain types of ion channels, which makes it an ideal tool for studying their function. However, one limitation of using this compound is its potential toxicity. High concentrations of N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide. One area of interest is the development of new compounds based on the structure of this compound. These new compounds could have improved specificity and lower toxicity, which would make them more useful in lab experiments. Another area of interest is the study of the effects of N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide on different types of ion channels. This could lead to a better understanding of the role of ion channels in various physiological processes.

Synthesis Methods

The synthesis of N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide can be achieved using various methods. One of the most commonly used methods is the reaction of 4-methylbenzenethiol with N-butyl-4-chlorobenzamide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 60%.

Scientific Research Applications

N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide has been used extensively in scientific research to study various physiological and biochemical processes. It has been found to be particularly useful in the study of ion channels, which are responsible for the flow of ions across cell membranes. This compound has also been used to study the effects of various drugs on these ion channels.

properties

IUPAC Name

N-butyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-3-4-13-20-19(21)17-9-7-16(8-10-17)14-22-18-11-5-15(2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWGKFGTVBNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide

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